Product packaging for MK-4232 (Mixture of Diastereomers)(Cat. No.:CAS No. 1263291-17-3)

MK-4232 (Mixture of Diastereomers)

Cat. No.: B1148302
CAS No.: 1263291-17-3
M. Wt: 585.64
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of the Calcitonin Gene-Related Peptide (CGRP) System in Biological Research

The Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely distributed throughout the central and peripheral nervous systems. nih.govnih.gov It is a potent vasodilator and plays a significant role in various physiological processes, including cardiovascular homeostasis and sensory nerve functions. nih.gov Research has implicated CGRP in pain pathways, and it is a key molecule in the pathophysiology of migraine headaches. nih.govnih.gov The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). nih.gov This unique receptor structure has been a focal point for the development of targeted therapies. Beyond its role in migraines, the CGRP system is also being investigated for its involvement in conditions like arthritis, skin conditions, and even tumor growth. nih.govnih.gov

Historical Development of CGRP Receptor Antagonists as Research Tools

The recognition of CGRP's role in migraine pathophysiology spurred the development of CGRP receptor antagonists. nih.gov The first of these to show clinical efficacy in treating migraines was olcegepant, an intravenously administered antagonist. nih.gov This was followed by a class of small-molecule CGRP receptor antagonists known as "gepants," which includes compounds like telcagepant (B1682995) and MK-3207. nih.govwikipedia.org These antagonists proved to be valuable research tools, providing definitive pharmacological evidence for the importance of CGRP in migraine. nih.gov The development of these molecules marked a new era in migraine treatment, moving away from non-specific drugs to targeted therapies. drugs.com However, the precise site of action of these antagonists, whether central or peripheral, remained a topic of investigation. nih.gov

Significance of MK-4232 as a Radioligand and Research Probe

MK-4232 was developed through the rational modification of a potent CGRP receptor antagonist, MK-3207, with the aim of creating a tool with enhanced central nervous system (CNS) penetration and a suitable chemical structure for radiolabeling. nih.govnih.gov Specifically, it was labeled with carbon-11 (B1219553) ([¹¹C]) to create [¹¹C]MK-4232, the first positron emission tomography (PET) tracer for the CGRP receptor. nih.govnih.gov

This development was highly significant as it allowed for the in vivo imaging and quantification of CGRP receptors in the brain. nih.govresearchgate.net PET studies using [¹¹C]MK-4232 in rhesus monkeys and humans have been instrumental in understanding the receptor occupancy of other CGRP antagonists like telcagepant. nih.govresearchgate.net These studies revealed that clinically effective doses of telcagepant resulted in low occupancy of central CGRP receptors, suggesting that its primary therapeutic action is likely in the periphery. nih.govresearchgate.net This finding has been crucial in guiding the development of newer CGRP-targeted therapies.

Research Findings for MK-4232:

PropertyFindingSource
Binding Affinity (Human CGRP Receptor) Ki = 46 pM nih.gov
Binding Affinity (Rhesus Monkey CGRP Receptor) Ki = 33 pM nih.gov
Functional Antagonism (cAMP IC50) 0.097 nM nih.gov
Functional Antagonism with 50% Human Serum (cAMP + HS IC50) 0.39 nM nih.gov
Selectivity >30,000-fold selective for the CGRP receptor versus a panel of over 160 other targets. nih.gov

Overview of Diastereomerism in Complex Pharmaceutical Research Compounds

Diastereomers are stereoisomers that are not mirror images of each other. numberanalytics.comperlego.com They arise when a molecule has two or more stereocenters, leading to different three-dimensional arrangements of atoms. perlego.com Unlike enantiomers, which have identical physical properties (except for the direction of rotation of plane-polarized light), diastereomers can have distinct physical and chemical properties, including melting points, boiling points, and solubility. numberanalytics.comperlego.com

In pharmaceutical research, understanding diastereomerism is critical because different diastereomers of a drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. numberanalytics.com This means that one diastereomer may be more potent, have a different metabolic profile, or a longer duration of action than another. numberanalytics.comnih.gov The specific stereochemistry of a compound can be the dominant factor determining its functional activity. nih.gov Therefore, the synthesis and separation of individual diastereomers are often necessary to identify the most effective and safe therapeutic agent. wikipedia.org The complexity of molecules like MK-4232, which is a mixture of diastereomers, highlights the challenges and considerations in modern drug discovery and development. nih.gov

Properties

CAS No.

1263291-17-3

Molecular Formula

C₃₃H₃₃F₂N₅O₃

Molecular Weight

585.64

Synonyms

(8R)-8-(3,5-Difluorophenyl)-6,8-dimethyl-10-oxo-N-[(2R)-1,1’,2’,3-tetrahydro-2’-oxospiro[2H-indene-2,3’-[3H]pyrrolo[2,3-b]pyridin]-5-yl]-6,9-diazaspiro[4.5]decane-9-acetamide

Origin of Product

United States

Chemical Structure and Stereochemical Characterization of Mk 4232

Elucidation of the Core Molecular Architecture of MK-4232

The foundational structure of MK-4232 is intricate, comprising multiple ring systems and functional groups. Its systematic chemical name is 2-(8-(3,5-difluorophenyl)-6,8-dimethyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)-N-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)acetamide. lgcstandards.com The molecule possesses a molecular formula of C₃₃H₃₃F₂N₅O₃. lgcstandards.comncats.iochemicalbook.comadvtechind.combiomall.in

The core architecture can be dissected into several key components:

A 3,5-difluorophenyl group .

A 6,9-diazaspiro[4.5]decane moiety, which is a spirocyclic system containing two nitrogen atoms.

An N-acylated spiro[indene-pyrrolo[2,3-b]pyridine] system.

These components are linked together to form a large, non-planar molecule. The connectivity of these fragments results in a complex three-dimensional arrangement, which is fundamental to its properties.

Identification and Characterization of Chiral Centers within MK-4232

Chirality is a key feature of the MK-4232 molecule, arising from the presence of multiple stereogenic centers. A chiral center is a carbon atom that is attached to four different groups, leading to the possibility of non-superimposable mirror images called enantiomers.

Based on its structure, MK-4232 has at least two defined stereocenters. ncats.io One of these is located at the spirocyclic junction of the indene (B144670) and pyrrolopyridine rings, with a specified (R) configuration in the systematic name. lgcstandards.com The other key chiral center is at the C8 position of the diazaspiro[4.5]decane ring, which bears the 3,5-difluorophenyl group and a methyl group. The presence of these chiral centers gives rise to the potential for multiple stereoisomers.

Principles of Diastereomerism as Applied to MK-4232 (Mixture of Diastereomers)

MK-4232 is explicitly described as a "Mixture of Diastereomers". lgcstandards.comadvtechind.combiomall.inclearsynth.comguidechem.com Diastereomers are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more chiral centers and the configuration differs at some, but not all, of these centers.

Conformational Analysis and Stereoisomeric Relationships

The conformational flexibility of MK-4232 is another important stereochemical consideration. The various single bonds within the molecule allow for rotation, leading to different spatial arrangements or conformations. The spirocyclic nature of two of its core components imposes significant conformational constraints.

Molecular Interactions and Receptor Level Mechanism of Action

Calcitonin Gene-Related Peptide (CGRP) Receptor Structure and Ligand Binding Domains

The CGRP receptor is a complex molecular structure, categorized as a Class B G protein-coupled receptor (GPCR). nih.govpsu.edu It is a heterodimer, meaning it is composed of two distinct protein subunits. nih.govpsu.edu The primary components are the Calcitonin Receptor-Like Receptor (CLR), which is the seven-transmembrane GPCR entity, and a single-transmembrane accessory protein known as Receptor Activity-Modifying Protein 1 (RAMP1). nih.govpsu.edud-nb.info The association with RAMP1 is crucial for the cell surface expression of CLR and is integral to forming the ligand-binding site. psu.edu

The binding of the endogenous ligand, CGRP, a 37-amino acid neuropeptide, follows a "two-domain" model. d-nb.info The C-terminal portion of the CGRP peptide primarily interacts with the extracellular N-terminal domains of both CLR and RAMP1. nih.govpsu.edu In contrast, the N-terminal region of CGRP, which is critical for receptor activation, engages with the transmembrane helices and extracellular loops of the receptor core. nih.govpsu.edu Specifically, the second extracellular loop of CLR is considered an important interaction point for the N-terminus of CGRP. psu.edu This dual interaction is a hallmark of ligand binding to Class B1 GPCRs. frontiersin.org

In Vitro Binding Kinetics and Affinity of MK-4232 to CGRP Receptors

MK-4232 has demonstrated high potency and affinity for CGRP receptors in in vitro studies. In radioligand binding assays, it exhibited excellent affinity for CGRP receptors derived from both human and rhesus monkey cells. nih.gov It is characterized as a highly potent and selective antagonist of primate CGRP receptors. nih.gov

In a functional cell-based assay designed to measure the inhibition of CGRP-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production, MK-4232 proved to be a potent antagonist. nih.gov The addition of 50% human serum resulted in a four-fold rightward shift in its activity, indicating some impact of serum protein binding on its potency. nih.gov Furthermore, its selectivity is noteworthy, showing over 30,000-fold greater selectivity for the CGRP receptor when tested against a wide panel of more than 160 other enzymes, receptors, and transporters. nih.gov

While MK-4232 is identified as a mixture of diastereomers, detailed public data comparing the specific binding kinetics and affinity of each individual diastereomer is not extensively available in the referenced literature. The synthesis process for MK-4232 involves a chiral separation of a key intermediate, highlighting the stereochemical importance for its activity. nih.gov The selection of a specific enantiomer, "(R)-5-Amino-1,3-dihydrospiro-[indene-2,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one," for the final synthesis steps underscores that the biological activity is likely dependent on a specific three-dimensional configuration. nih.gov However, a direct comparison of the final diastereomeric products' binding profiles remains to be fully elucidated in the provided sources.

Receptor Occupancy Studies in Preclinical Models using [11C]MK-4232

The carbon-11 (B1219553) radiolabeled version of MK-4232, [11C]MK-4232, was developed as the first positron emission tomography (PET) tracer for the CGRP receptor. nih.govnih.govmedpath.com This has enabled non-invasive, in vivo imaging and quantification of CGRP receptors in the brain. medpath.com

In preclinical studies involving rhesus monkeys, [11C]MK-4232 demonstrated favorable characteristics for a PET tracer, including good uptake into the brain. nih.govresearchgate.net The regional distribution of the tracer within the monkey brain aligned with the known distribution of CGRP receptors, with a particularly strong signal observed in the cerebellum. nih.gov Crucially, these PET studies validated the ability of [11C]MK-4232 to measure changes in CGRP receptor occupancy. researchgate.netnih.gov The administration of another CGRP receptor antagonist, MK-3207, led to a blockade of [11C]MK-4232 binding, confirming that the tracer specifically binds to CGRP receptors in vivo. nih.gov These preclinical findings established [11C]MK-4232 as a valuable tool for studying the engagement of central CGRP receptors by antagonist drugs. nih.govmedpath.com

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of ligands with the CGRP receptor involves complex mechanisms. The endogenous peptide CGRP binds in an orthosteric fashion, engaging two distinct sites on the receptor complex as described previously (the N-terminus of the peptide with the transmembrane core and the C-terminus with the extracellular domain). psu.edu

Small-molecule antagonists, such as those in the gepant class, are understood to function by blocking the activation of the receptor by CGRP. While the term "allosteric modulator" is not explicitly applied to MK-4232 in the provided research, small-molecule antagonists of Class B GPCRs typically function as non-competitive or allosteric inhibitors. They bind to a site on the receptor that is different from the orthosteric binding site of the endogenous peptide ligand. This binding prevents the conformational changes necessary for receptor activation, thereby blocking the biological effect of CGRP without directly competing for the exact same binding pocket in its entirety. The development of antagonists like MK-4232 was informed by the structure of previous antagonists, such as MK-3207, to achieve high affinity and selectivity for the CGRP receptor complex. nih.govebi.ac.uk

Downstream Molecular Signaling Pathways Affected by CGRP Receptor Antagonism (in vitro/preclinical)

Activation of the CGRP receptor by its endogenous ligand initiates a specific intracellular signaling cascade. As a G protein-coupled receptor, it primarily couples to the Gs alpha subunit of the G protein complex. frontiersin.org This coupling activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). d-nb.info The resulting increase in intracellular cAMP levels triggers a variety of downstream cellular responses, including the modulation of vasodilation. d-nb.info

MK-4232, as a CGRP receptor antagonist, functions by blocking this initial step of receptor activation. By binding to the receptor, it prevents CGRP from inducing the conformational change required for G protein coupling and subsequent activation of adenylyl cyclase. This inhibitory action was quantified in a cell-based functional assay, where MK-4232 potently blocked the generation of cAMP with an IC50 value of 0.097 nM. nih.gov Therefore, the primary downstream effect of MK-4232 is the attenuation of the cAMP signaling pathway that is normally initiated by CGRP binding.

Research Applications and Methodological Contributions

Utilization of MK-4232 as a Molecular Probe in CGRP System Biology

MK-4232 serves as a high-affinity molecular probe, enabling detailed investigation into the CGRP system. Its development was a rational modification of a precursor CGRP receptor antagonist, MK-3207, with the aim of enhancing central nervous system (CNS) penetration and providing a site for radiolabeling. nih.gov The non-radiolabeled form of MK-4232 is crucial for establishing the baseline pharmacology and for use in competitive binding assays. Its ability to potently and selectively bind to the CGRP receptor allows it to be used as a standard for assessing the affinity and selectivity of novel CGRP receptor antagonists.

Preclinical PET Imaging Studies using [11C]MK-4232 for CGRP Receptor Mapping

The carbon-11 (B1219553) labeled version of MK-4232, [11C]MK-4232, was the first positron emission tomography (PET) tracer developed for the CGRP receptor. nih.govmedpath.com This breakthrough has enabled non-invasive, in vivo imaging and quantification of CGRP receptors in living organisms, providing unprecedented insights into the CGRP system within the brain. medpath.com

Preclinical PET studies utilizing [11C]MK-4232 in rhesus monkeys have been instrumental in mapping the density and distribution of CGRP receptors in the brain. nih.govnih.gov These studies revealed a regional distribution consistent with prior knowledge of CGRP receptor locations, with a particularly strong signal observed in the cerebellum. nih.gov Baseline PET scans demonstrated good brain uptake of the tracer, allowing for the quantitative assessment of receptor density in various brain regions. nih.gov The ability to visualize and quantify CGRP receptors in living animal models provides a powerful tool for understanding the neurobiology of conditions where CGRP is implicated, such as migraine. researchgate.net

Regional Brain Distribution of [11C]MK-4232 in Rhesus Monkeys

Brain RegionSignal IntensityReference
CerebellumRobust nih.gov
Other Brain RegionsConsistent with known CGRP receptor distribution nih.govnih.gov

This table summarizes the observed distribution of [11C]MK-4232 in preclinical PET studies, indicating the relative density of CGRP receptors.

[11C]MK-4232 has proven invaluable in evaluating the modulation of CGRP receptors in response to pharmacological interventions in non-human subjects. In rhesus monkeys, PET imaging with [11C]MK-4232 was used to measure the occupancy of CGRP receptors by another CGRP receptor antagonist, telcagepant (B1682995). nih.gov These studies demonstrated that the administration of telcagepant led to a dose-dependent blockade of [11C]MK-4232 binding to CGRP receptors in the brain. nih.govresearchgate.net This application is critical for drug development, as it allows researchers to confirm that a drug candidate is engaging its intended target in the brain and to understand the relationship between drug concentration in the plasma and receptor occupancy in the CNS. nih.gov The ability to detect changes in CGRP receptor availability provides a dynamic tool to study the effects of various experimental conditions on the CGRP system.

In Vitro Assays for CGRP Receptor Antagonist Discovery and Validation

In vitro, MK-4232 is a potent and selective antagonist of primate CGRP receptors. nih.gov It exhibits high affinity for both human and rhesus monkey CGRP receptors, with Ki values in the picomolar range. nih.gov This high affinity makes it an excellent tool for use in radioligand binding assays to determine the affinity of new, unlabeled compounds for the CGRP receptor. In such assays, [3H]MK-4232 or [125I]CGRP could be used as the radioligand, and the ability of a test compound to displace the radioligand would be measured. Furthermore, in cell-based functional assays, MK-4232 effectively antagonizes CGRP-mediated signaling, such as the production of cyclic AMP (cAMP). nih.gov This functional antagonism allows for the validation of new compounds as CGRP receptor antagonists.

In Vitro Activity of MK-4232

Assay TypeSpeciesResultReference
Radioligand Binding (Ki)Human46 pM nih.gov
Radioligand Binding (Ki)Rhesus Monkey33 pM nih.gov
Functional Antagonism (cAMP IC50)Not Specified0.097 nM nih.gov
Functional Antagonism with 50% human serum (cAMP IC50)Not Specified0.39 nM nih.gov

This table presents the in vitro binding affinity and functional potency of MK-4232 for the CGRP receptor.

Use in High-Throughput Screening Campaigns for CGRP Receptor Ligands

Structure Activity Relationship Sar and Rational Design of Analogues

Identification of Pharmacophoric Elements Critical for CGRP Receptor Interaction

The molecular structure of CGRP receptor antagonists, including the class to which MK-4232 belongs, is defined by several key pharmacophoric elements crucial for high-affinity binding. These antagonists typically possess a central scaffold that correctly orients specific functional groups to interact with corresponding residues in the receptor's binding pocket.

Key pharmacophoric features often include:

A Central Scaffold: Provides the foundational structure for the attachment of other functional groups.

Hydrogen Bond Donors and Acceptors: These are essential for forming specific hydrogen bonds with amino acid residues in the receptor, thereby anchoring the ligand within the binding site.

Aromatic Rings: These frequently participate in π-π stacking or hydrophobic interactions with aromatic residues in the receptor, which is a significant contributor to binding affinity.

A Basic Nitrogen Atom: This is often protonated at physiological pH and can form an ionic bond with an acidic residue in the receptor, a common characteristic among many small molecule CGRP antagonists.

The specific spatial arrangement of these elements in compounds like MK-4232 enables them to effectively inhibit the binding of the endogenous CGRP peptide.

Impact of Stereochemistry on CGRP Receptor Binding and Functional Activity

The CGRP receptor, a chiral biological target, can distinguish between the stereoisomers of a ligand. Consequently, the exact three-dimensional conformation of a molecule is crucial for an optimal interaction. Minor alterations in stereochemistry can result in significant variations in binding affinity and functional activity.

Diastereomeric Variations in Receptor Selectivity and Potency (preclinical)

MK-4232 is identified as a mixture of diastereomers. In the development of CGRP antagonists, it is a common observation that different stereoisomers of the same compound show markedly different potencies. For example, the separation of a racemic mixture into its individual enantiomers or diastereomers often reveals that one isomer is substantially more active than the others. nih.gov

Preclinical research on related CGRP antagonists has shown that particular stereochemical configurations are vital for high-affinity binding. For instance, a specific stereoisomer of a spiro-centered macrocyclic CGRP antagonist was found to be approximately three orders of magnitude more potent than its corresponding diastereoisomer. nih.gov This underscores the importance of controlling stereochemistry during the synthesis and development of such antagonists. The activity of MK-4232 as a mixture implies that one or more of the diastereomers present are potent CGRP receptor antagonists. In a surprising discovery, two diastereomeric macrocyclic CGRP antagonists with reversed stereochemistry at a spiro center demonstrated comparable potency, with X-ray crystallography revealing that they bind to the CGRP receptor in radically different ways. nih.gov

Table 1: Illustrative Preclinical Potency of CGRP Receptor Antagonist Stereoisomers

Note: This table presents illustrative data based on general principles of stereoisomerism in CGRP antagonists and does not represent specific data for the individual diastereomers of MK-4232.

Design Principles for Enhancing Research Properties (e.g., CNS penetrance for imaging probes)

While potent CGRP receptor antagonism is the primary objective for therapeutic agents, the design of compounds for research applications, such as positron emission tomography (PET) imaging probes, necessitates the optimization of different properties. A critical characteristic for a CNS imaging probe is its capacity to cross the blood-brain barrier (BBB).

MK-4232 was developed through the rational modification of the potent CGRP receptor antagonist MK-3207 to create analogues with improved CNS penetrance and a suitable chemical handle for radiolabeling. nih.govnih.gov

Strategies to improve CNS penetrance often include:

Increasing Lipophilicity: Modifying the structure to be more lipid-soluble can aid its passage across the lipid-rich BBB. This requires a careful balance, as excessive lipophilicity can result in non-specific binding.

Reducing Polar Surface Area: Minimizing the number of polar functional groups can lower the energy barrier for crossing the BBB.

Masking Hydrogen Bond Donors: The use of intramolecular hydrogen bonding or the replacement of hydrogen bond donors with other groups can enhance BBB penetration.

Avoiding P-glycoprotein (P-gp) Efflux: P-gp is a transporter protein that actively removes many compounds from the brain. Medicinal chemists aim to design molecules that are not substrates for this efflux pump.

For the creation of CGRP-targeted PET ligands, these principles would be applied to a scaffold like that of MK-4232 to generate analogues with adequate brain uptake for the purpose of imaging CGRP receptors in the central nervous system. nih.gov

Computational Chemistry Approaches in SAR Analysis and Ligand Design

Computational chemistry is a vital tool in contemporary drug discovery, playing a key role in the SAR analysis and design of CGRP receptor antagonists.

Pharmacophore Modeling: This involves the generation of a 3D model that encapsulates the key pharmacophoric features necessary for CGRP receptor binding. This model can then be utilized to virtually screen extensive compound libraries to identify new potential hits.

Molecular Docking: This technique is used to predict the preferred orientation of a ligand when it is bound to a receptor. Docking studies can offer insights into the specific interactions between the ligand and the receptor, which helps to explain the observed SAR and guide the design of more potent analogues. For example, docking can illustrate why one stereoisomer is more active than another by demonstrating a better fit within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be employed to predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

These computational methods, which are often used in combination, enable a more rational and efficient investigation of the chemical space surrounding a lead compound like MK-4232, accelerating the discovery of novel and improved CGRP receptor antagonists.

Table 2: Compound Names Mentioned

Analytical and Separation Techniques for Diastereomeric Purity and Characterization

Chromatographic Resolution of MK-4232 Diastereomers (e.g., Chiral HPLC, SFC)

Chromatography is the cornerstone for separating diastereomers. Due to their different physical properties, diastereomers can be separated on achiral stationary phases, but chiral chromatography is often employed for its high selectivity.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for the separation of stereoisomers. The principle lies in the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds. nih.govwindows.net The selection of the mobile phase, which can be run in normal-phase, reversed-phase, or polar organic modes, is crucial for achieving optimal selectivity. chromatographyonline.comnih.gov

In the developmental pathway for MK-4232, a chiral HPLC method was utilized to separate the enantiomers of a key precursor. nih.gov This separation was essential for obtaining the desired stereochemically pure intermediate required for the subsequent synthesis steps. The specific conditions reported for this separation are detailed below.

Parameter Condition
Technique Chiral HPLC
Stationary Phase ChiralPak AD
Mobile Phase EtOH/hexane/Et₂NH (60:40:0.1)

Table 1: Chromatographic conditions for the separation of a key chiral intermediate in the synthesis of MK-4232. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as higher speed, reduced organic solvent consumption, and lower viscosity of the mobile phase. windows.net SFC typically uses supercritical carbon dioxide as the main mobile phase component, mixed with a small amount of an organic modifier, often an alcohol like methanol (B129727) or ethanol. nih.govwindows.net Polysaccharide-based CSPs are also widely used in SFC and demonstrate high success rates for resolving stereoisomers. nih.govresearchgate.net The optimization of key parameters, including the choice of co-solvent, gradient, back pressure, and temperature, is critical for achieving baseline separation of all stereoisomers. nih.gov

Spectroscopic Characterization of Individual Diastereomers (e.g., NMR, Mass Spectrometry)

Once separated, each diastereomer must be structurally characterized. Spectroscopy provides the necessary tools to confirm the structure and stereochemistry of the isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the characterization of diastereomers. As diastereomers have different spatial arrangements, the chemical environments of their nuclei can vary, leading to distinct NMR spectra. This can manifest as differences in chemical shifts (δ) and/or coupling constants (J) for corresponding protons (¹H NMR) or carbons (¹³C NMR). researchgate.net

For complex molecules or mixtures where signals overlap, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to fully assign signals and elucidate the three-dimensional structure. synthical.com In the development of MK-4232, 2D NMR analysis was performed to characterize the final compound. nih.gov For therapeutic oligonucleotides with multiple chiral centers, high-field NMR (e.g., 1 GHz) has been used successfully to identify and quantify up to four diastereomers by resolving their unique ¹H, ¹³C, and ³¹P signals. nih.govchemrxiv.org

Mass Spectrometry (MS): While mass spectrometry separates ions based on their mass-to-charge ratio (m/z), and diastereomers have identical masses, it can still be used for differentiation. Under techniques like Electron Ionization (EI), the fragmentation of diastereomeric molecular ions can proceed through different pathways or at different rates due to their varied stability. nih.gov This can result in mass spectra with different relative abundances of specific fragment ions, providing a fingerprint to distinguish between the diastereomers. nih.govlibretexts.org The stability of the carbocations formed during fragmentation is a key factor; a stereoisomer that can form a more stable carbocation upon fragmentation will show a more abundant corresponding peak. libretexts.orglibretexts.org

Enantiomeric Excess and Diastereomeric Ratio Determination Methodologies

Quantifying the proportion of each diastereomer in a mixture is a critical aspect of quality control. The diastereomeric ratio (d.r.) indicates the relative amounts of the diastereomers produced in a chemical reaction.

The most common method for determining the diastereomeric ratio is through chromatography. Following the successful separation of the diastereomers by HPLC or SFC as described in section 7.1, the area under each corresponding peak is integrated. The ratio of the peak areas directly corresponds to the ratio of the amounts of each diastereomer present in the mixture.

Alternatively, NMR spectroscopy can be used for this purpose, especially when chromatographic separation is challenging or for orthogonal confirmation. By identifying distinct, well-resolved signals corresponding to each diastereomer in the NMR spectrum, the relative integration of these signals provides a quantitative measure of the diastereomeric ratio. synthical.com This method has been successfully applied to quantify mixtures of up to four diastereomers in complex molecules. synthical.comnih.gov

Crystallographic Analysis of Diastereomeric Forms (if applicable for related compounds)

X-ray crystallography provides the most definitive evidence for the three-dimensional structure and absolute configuration of a crystalline compound. After a single diastereomer is isolated and crystallized, X-ray diffraction analysis can determine the precise spatial arrangement of its atoms, unequivocally establishing its stereochemistry.

While specific crystallographic data for MK-4232 is not publicly available, the technique has been instrumental in understanding the mechanism of action for related CGRP receptor antagonists. For instance, the crystal structure of the CGRP receptor ectodomain has been solved in a complex with telcagepant (B1682995) (MK-0974), a structurally related small-molecule antagonist. nih.gov This analysis revealed that the drug binds at the interface of the two receptor subunits (CLR and RAMP1), blocking the binding site of the natural CGRP peptide. nih.govnih.gov Such crystallographic studies are invaluable, providing fundamental insights into drug-receptor interactions that guide the design of new and improved therapeutic agents.

Future Directions and Emerging Research Avenues

Development of Advanced Radioligands for CGRP Receptor Imaging Research

The development of MK-4232 itself represents a significant leap in CGRP receptor research, culminating in the first positron emission tomography (PET) tracer for this target. nih.gov The carbon-11 (B1219553) labeled version, [11C]MK-4232, was engineered through the rational modification of a potent CGRP receptor antagonist, MK-3207. nih.govnih.gov This modification was aimed at enhancing central nervous system (CNS) penetration and incorporating a chemical handle suitable for radiolabeling. nih.gov

[11C]MK-4232 has demonstrated high affinity for both human and rhesus monkey CGRP receptors and potent antagonist activity. nih.gov Its utility as a PET tracer was validated in rhesus monkeys, where it showed good brain uptake and a distribution pattern consistent with the known locations of CGRP receptors, with a particularly strong signal in the cerebellum. nih.govresearchgate.net Crucially, these imaging studies demonstrated that the binding of [11C]MK-4232 could be blocked by another CGRP antagonist, confirming the specificity of the signal. nih.gov

Future research is focused on leveraging [11C]MK-4232 and developing next-generation radioligands to further elucidate the role of central CGRP receptors. These advanced imaging agents can be used to:

Map the density and distribution of CGRP receptors in the human brain with greater precision. researchgate.net

Investigate changes in receptor occupancy and density in disease states. researchgate.net

Determine the extent to which different therapeutic agents engage with central CGRP receptors, as demonstrated in studies with the antagonist telcagepant (B1682995). researchgate.netclinicaltrials.gov

The success of [11C]MK-4232 provides a blueprint for creating new tracers with potentially improved properties, such as different isotopic labels for longer-duration studies or altered pharmacokinetic profiles to explore different biological compartments.

PropertyValueSource
Compound [11C]MK-4232 nih.gov
Target Calcitonin Gene-Related Peptide (CGRP) Receptor nih.govnih.gov
Receptor Affinity (Human, Ki) 46 pM nih.gov
Receptor Affinity (Rhesus, Ki) 33 pM nih.gov
Functional Antagonism (cAMP IC50) 0.097 nM nih.gov
Imaging Modality Positron Emission Tomography (PET) nih.govresearchgate.net

Exploration of Novel Chemical Scaffolds Based on MK-4232 for Research Applications

The chemical structure of MK-4232, and that of its precursor MK-3207, serves as a valuable template for the design of new research compounds. The discovery of potent CGRP receptor antagonists has often involved innovative medicinal chemistry approaches, including the use of unique scaffolds like spirocyclic structures. acs.org The development of novel oxazolidinone-based CGRP antagonists, for instance, employed a "scaffold hopping" strategy to identify structurally diverse yet highly potent compounds. researchgate.net

Future research in this area involves using the MK-4232 framework as a starting point to:

Develop Selective Antagonists: Modify the core structure to create antagonists with higher selectivity for the CGRP receptor over other related receptors, such as the adrenomedullin (B612762) receptor which shares the CLR subunit. nih.gov

Create Tool Compounds with Diverse Properties: Synthesize analogues of MK-4232 with varied physicochemical properties (e.g., solubility, membrane permeability) to probe CGRP receptor function in different experimental systems, from cell-based assays to complex tissue preparations.

Explore Allosteric Modulation: Investigate if modifications to the MK-4232 scaffold can yield allosteric modulators, which bind to a different site on the receptor than the endogenous ligand and can offer a more nuanced way to control receptor activity.

The extensive history of medicinal chemistry in the CGRP field provides a rich foundation for these explorations, aiming to expand the toolkit available for dissecting CGRP biology. nih.gov

Investigations into the Biological Consequences of Individual MK-4232 Diastereomers in Research Models

MK-4232 is identified as a mixture of diastereomers. This stereochemical complexity is a critical and underexplored aspect of its pharmacology. The spatial arrangement of atoms in a molecule can have a profound impact on its interaction with a biological target. Research on other CGRP receptor antagonists has shown that the inversion of a single stereocenter can lead to a completely different and unexpected binding mode at the receptor, even while maintaining comparable potency. nih.gov

This precedent underscores the importance of investigating the individual diastereomers that comprise MK-4232. Future research directions should include:

Chiral Separation and Characterization: The first step is to separate the individual diastereomers of MK-4232 and determine their absolute stereochemistry.

Differential Pharmacology: Each isolated diastereomer should be pharmacologically profiled to determine its specific affinity, potency, and binding kinetics at the CGRP receptor. It is plausible that one diastereomer is significantly more active than the others, or that they possess distinct functional properties.

Structural Biology Studies: Obtaining co-crystal structures of individual diastereomers bound to the CGRP receptor could reveal different binding interactions. nih.gov This would provide invaluable insight into the molecular basis of their activity and could explain any observed differences in their biological effects.

Understanding the contribution of each diastereomer is not merely an academic exercise; it could lead to the development of more refined and potent research tools and provide a deeper understanding of the CGRP receptor's ligand-binding pocket.

Integration of MK-4232 Research with Systems Biology Approaches to CGRP Signaling

The CGRP signaling system is highly complex, with the peptide and its receptor distributed widely throughout the central and peripheral nervous systems and playing multifaceted roles in vasodilation, inflammation, and neurotransmission. nih.govmdpi.comnih.gov A systems biology approach, which seeks to understand the interactions between the components of a biological system, is necessary to fully grasp the impact of CGRP.

MK-4232, particularly in its radiolabeled form, is a powerful tool for such an approach. Future research can integrate [11C]MK-4232 PET imaging with other large-scale data methodologies ('omics') to:

Correlate Receptor Density with Gene Expression: Combine PET imaging data on CGRP receptor location with transcriptomic and proteomic data from the same tissues to build comprehensive maps of the CGRP signaling network.

Model Pharmacodynamic Effects: Use imaging to measure receptor occupancy by various antagonists in different brain regions and correlate this with systemic biological responses. researchgate.net This can help build predictive models of how engaging CGRP receptors in specific locations translates to a physiological outcome.

Probe System-Level Perturbations: Investigate how the CGRP system is altered in various disease models. For example, using [11C]MK-4232 to image CGRP receptor dynamics in models of chronic pain or cardiovascular disease could reveal how the system adapts and responds to pathological conditions. mdpi.com

By serving as a quantitative probe for a key node in a complex network, MK-4232 research can significantly contribute to a systems-level understanding of CGRP's diverse biological roles. researchgate.netmdpi.com

Q & A

Q. How can researchers integrate MK-4232 PET data with transcriptomic/proteomic datasets to refine migraine pathophysiology models?

  • Answer: Use spatial transcriptomics to map CGRP receptor density with regional PET signals. Multivariate regression identifies co-expressed pathways (e.g., neuroinflammatory markers), enhancing mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.